molecular formula C5H8FNO2 B578055 3-Fluoropyrrolidine-3-carboxylic acid CAS No. 1228634-93-2

3-Fluoropyrrolidine-3-carboxylic acid

Cat. No. B578055
CAS RN: 1228634-93-2
M. Wt: 133.122
InChI Key: IETFKCHBHKSILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H8FNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to the same carbon atom . The InChI code for this compound is 1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) .


Physical And Chemical Properties Analysis

3-Fluoropyrrolidine-3-carboxylic acid is a solid substance . It has a molecular weight of 133.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Organic Synthesis

3-Fluoropyrrolidine-3-carboxylic acid: is a valuable building block in organic synthesis. Its incorporation into larger molecules can significantly alter their chemical properties, such as polarity and reactivity. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 3-Fluoropyrrolidine-3-carboxylic acid serves as a precursor for the development of biologically active compounds. The fluorine atom’s presence can enhance the biological activity of pharmaceuticals by improving their metabolic stability and membrane permeability .

Nanotechnology

Carboxylic acids, including 3-Fluoropyrrolidine-3-carboxylic acid , are used in nanotechnology for surface modification of nanoparticles. This modification can improve the dispersion and incorporation of nanoparticles into various matrices, which is crucial for developing advanced nanomaterials .

Polymer Science

In polymer science, 3-Fluoropyrrolidine-3-carboxylic acid can act as a monomer or an additive. Its incorporation into polymers can result in materials with unique properties, such as enhanced strength, chemical resistance, or biodegradability .

Agricultural Chemistry

3-Fluoropyrrolidine-3-carboxylic acid: is used in the synthesis of fluorinated pyridines, which are key components in certain herbicides and insecticides. The introduction of fluorine atoms into these compounds can lead to improved efficacy and reduced environmental impact .

Radiopharmaceuticals

Fluorinated compounds, derived from 3-Fluoropyrrolidine-3-carboxylic acid , are explored for their potential in radiopharmaceuticals. These compounds can be used as imaging agents for various biological applications, including cancer diagnosis .

Drug Design

The fluorinated pyrrolidine ring, derived from 3-Fluoropyrrolidine-3-carboxylic acid , is a common motif in drug design. It is used to create novel inhibitors for enzymes like dipeptidyl peptidase IV, which are important targets in diabetes treatment .

Synthesis of Natural Compounds

The unique structural blocks of 3-Fluoropyrrolidine-3-carboxylic acid can be introduced into natural compounds and pharmaceuticals, leading to the creation of bioactive fluoropyrrolidines with high yields and excellent stereoselectivities .

Safety and Hazards

3-Fluoropyrrolidine-3-carboxylic acid may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-fluoropyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFKCHBHKSILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyrrolidine-3-carboxylic acid

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